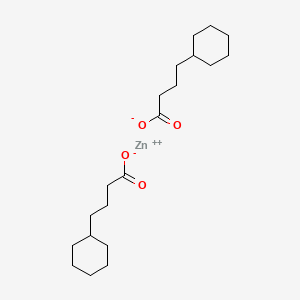
Zinksalz der Cyclohexanbutansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white crystalline powder that is soluble in water and organic solvents
Wissenschaftliche Forschungsanwendungen
Cyclohexanebutanoic acid, zinc salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of zinc-based metal-organic frameworks (MOFs) and other coordination compounds.
Biology: Investigated for its potential as a zinc supplement in biological systems, given zinc’s essential role in enzyme function and cellular processes.
Medicine: Explored for its therapeutic potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexanebutanoic acid, zinc salt can be synthesized through the reaction of cyclohexanebutanoic acid with zinc oxide or zinc carbonate. The reaction typically involves dissolving cyclohexanebutanoic acid in an appropriate solvent, such as ethanol, and then adding zinc oxide or zinc carbonate. The mixture is heated under reflux conditions until the reaction is complete. The resulting product is then filtered, washed, and dried to obtain the pure zinc salt.
Industrial Production Methods: In industrial settings, the production of cyclohexanebutanoic acid, zinc salt may involve large-scale reactors and more efficient purification techniques. The process generally follows the same principles as the laboratory synthesis but is optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexanebutanoic acid, zinc salt undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form the corresponding zinc salt and water.
Complexation: Forms complexes with other metal ions or organic ligands.
Decomposition: Undergoes thermal decomposition to yield zinc oxide and organic by-products.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used in neutralization reactions.
Ligands: Organic ligands such as ethylenediamine or bipyridine can be used in complexation reactions.
Thermal Conditions: Decomposition typically occurs at elevated temperatures, often above 200°C.
Major Products Formed:
Neutralization: Zinc chloride, zinc sulfate, or zinc nitrate, depending on the acid used.
Complexation: Various zinc-ligand complexes.
Decomposition: Zinc oxide and organic fragments.
Wirkmechanismus
The mechanism of action of cyclohexanebutanoic acid, zinc salt primarily involves the release of zinc ions (Zn2+). Zinc ions play crucial roles in various biological processes, including:
Catalytic Activity: Zinc acts as a cofactor for numerous enzymes, facilitating catalytic reactions.
Structural Role: Zinc stabilizes the structure of proteins and nucleic acids.
Regulatory Functions: Zinc ions are involved in signal transduction pathways and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanebutanoic acid, zinc salt can be compared with other zinc salts, such as:
- Zinc oxide (ZnO)
- Zinc sulfate (ZnSO4)
- Zinc chloride (ZnCl2)
- Zinc nitrate (Zn(NO3)2)
Uniqueness:
- Solubility: Cyclohexanebutanoic acid, zinc salt is more soluble in organic solvents compared to zinc oxide and zinc sulfate.
- Complexation Ability: It forms stable complexes with a variety of ligands, making it useful in coordination chemistry .
- Biocompatibility: Exhibits lower toxicity and better biocompatibility compared to some other zinc salts, making it suitable for biomedical applications .
Conclusion
Cyclohexanebutanoic acid, zinc salt is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties, including solubility, complexation ability, and biocompatibility, make it a valuable material for research and application.
Eigenschaften
CAS-Nummer |
38582-18-2 |
|---|---|
Molekularformel |
C10H18O2Zn |
Molekulargewicht |
235.6 g/mol |
IUPAC-Name |
4-cyclohexylbutanoic acid;zinc |
InChI |
InChI=1S/C10H18O2.Zn/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12); |
InChI-Schlüssel |
NTBVHGFYGRTHQM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Zn+2] |
Kanonische SMILES |
C1CCC(CC1)CCCC(=O)O.[Zn] |
Key on ui other cas no. |
38582-18-2 |
Verwandte CAS-Nummern |
4441-63-8 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















